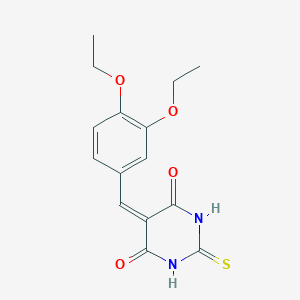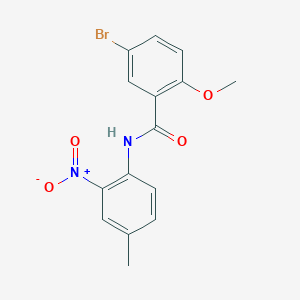![molecular formula C12H12N2O2S2 B4989520 2-[(4-methyl-1,1-dioxido-2,5-dihydro-3-thienyl)thio]-1H-benzimidazole](/img/structure/B4989520.png)
2-[(4-methyl-1,1-dioxido-2,5-dihydro-3-thienyl)thio]-1H-benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(4-methyl-1,1-dioxido-2,5-dihydro-3-thienyl)thio]-1H-benzimidazole is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTBIT, and it is a thienylthio-benzimidazole derivative. MTBIT has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
作用機序
The mechanism of action of MTBIT is not fully understood. However, studies have shown that MTBIT interacts with various enzymes and proteins, leading to the inhibition of their activity. MTBIT has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme that is involved in various cellular processes, including cell proliferation and differentiation.
Biochemical and Physiological Effects:
MTBIT has been shown to possess various biochemical and physiological effects. In vitro studies have shown that MTBIT inhibits the growth of cancer cells and viruses. It has also been found to possess antibacterial and antifungal properties. In vivo studies have shown that MTBIT has a low toxicity profile and does not cause any significant adverse effects. However, further studies are required to determine the long-term effects of MTBIT on human health.
実験室実験の利点と制限
MTBIT has several advantages for lab experiments. It is relatively easy to synthesize, and its yield is high. It has also been shown to possess a wide range of biological activities, making it a potential candidate for the development of new drugs and pesticides. However, MTBIT has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are required to determine its long-term effects on human health.
将来の方向性
There are several future directions for the study of MTBIT. One potential direction is the development of MTBIT-based drugs for the treatment of cancer and viral infections. Another direction is the development of MTBIT-based pesticides for the control of insect and fungal pests. Further studies are also required to determine the long-term effects of MTBIT on human health and the environment. In addition, the synthesis of new MTBIT derivatives with improved biological activities and lower toxicity profiles should be explored.
合成法
MTBIT can be synthesized using various methods, including the reaction of 4-methyl-2,5-dioxo-1,2,3,4-tetrahydrothiophene-3-thiol with 1,2-diaminobenzene in the presence of a catalyst. Another method involves the reaction of 4-methyl-2,5-dioxo-1,2,3,4-tetrahydrothiophene-3-thiol with 1,2-diaminobenzene in the presence of a base and a solvent. The yield of MTBIT using these methods has been reported to be around 70-80%.
科学的研究の応用
MTBIT has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, MTBIT has been shown to possess anticancer, antiviral, and antibacterial properties. It has also been found to inhibit the activity of certain enzymes, making it a potential candidate for the treatment of enzyme-related diseases. In agriculture, MTBIT has been shown to possess insecticidal and fungicidal properties, making it a potential candidate for the development of environmentally friendly pesticides. In material science, MTBIT has been used as a precursor for the synthesis of various functional materials, including luminescent materials and conducting polymers.
特性
IUPAC Name |
3-(1H-benzimidazol-2-ylsulfanyl)-4-methyl-2,5-dihydrothiophene 1,1-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-8-6-18(15,16)7-11(8)17-12-13-9-4-2-3-5-10(9)14-12/h2-5H,6-7H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORXPNNLZRZKEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CS(=O)(=O)C1)SC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-butylphenyl)-2H-1,2,3-benzotriazol-5-yl]butanamide](/img/structure/B4989437.png)
![2-methyl-N-(1-{1-[1-methyl-2-(methylthio)ethyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4989444.png)
![5-[4-(2-fluorobenzoyl)-1-piperazinyl]-8-nitroquinoline](/img/structure/B4989450.png)

![2-(2-methoxyphenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B4989467.png)

![1,1'-[2-(1-adamantyl)-1,3-dioxo-1,3-propanediyl]bis(4-methylpiperazine)](/img/structure/B4989491.png)
![1-[(4-bromophenoxy)acetyl]-4-(4-ethoxybenzyl)piperazine oxalate](/img/structure/B4989504.png)

![N~2~-(3,5-dimethylphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4989522.png)

![methyl 4-{[4-(2,4-dimethylphenyl)-4-oxobutanoyl]amino}benzoate](/img/structure/B4989529.png)

![N-(4-chlorobenzyl)-N'-[2-(vinyloxy)ethyl]ethanediamide](/img/structure/B4989543.png)